3-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one
Description
3-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone is a complex organic compound that has garnered significant interest in various fields of scientific research
Properties
Molecular Formula |
C22H15N3O2S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H15N3O2S/c1-27-15-12-10-14(11-13-15)20-23-17-7-3-2-6-16(17)21(26)25(20)22-24-18-8-4-5-9-19(18)28-22/h2-13H,1H3 |
InChI Key |
LIEIPQQUHFKMJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the benzothiazole and methoxyphenyl groups through various coupling reactions. Key reagents often include anilines, isatoic anhydride, and thioamides, with catalysts such as palladium or copper to facilitate the coupling reactions. Reaction conditions usually involve elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially leading to compounds with novel properties and activities.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-4(3H)-quinazolinone: Lacks the benzothiazole group, which may result in different biological activities.
3-(1,3-Benzothiazol-2-yl)-4(3H)-quinazolinone: Lacks the methoxyphenyl group, potentially altering its chemical properties and applications.
3-(1,3-Benzothiazol-2-yl)-2-phenyl-4(3H)-quinazolinone: Similar structure but without the methoxy group, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the benzothiazole and methoxyphenyl groups in 3-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone makes it unique, as these functional groups can significantly influence its chemical reactivity, biological activity, and potential applications. This combination of structural features may result in enhanced or novel properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
